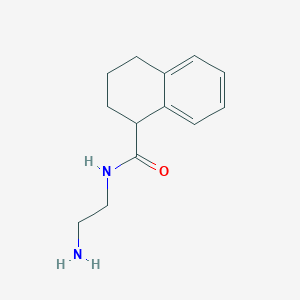

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Descripción general

Descripción

This Certified Reference Material (CRM) is produced and certified in accordance with ISO 17034 and ISO/IEC 17025.

All information regarding the use of this CRM can be found on the certificate of analysis.

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of polymers for nucleic acid complexation and compound formation .

Biochemical Pathways

It’s known that similar compounds play a role in the formation of polymers used for nucleic acid complexation .

Result of Action

Similar compounds have been used in the synthesis of polymers for nucleic acid complexation , suggesting potential applications in biotechnology and pharmaceuticals.

Actividad Biológica

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (CAS: 84460-89-9) is a compound that has garnered attention due to its potential biological activities and pharmacological properties. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C13H18N2O

- Molecular Weight : 218.29 g/mol

- IUPAC Name : this compound

- Purity : 95% .

Research indicates that this compound may act as a ligand for novel receptors with sigma-like neuromodulatory properties. Studies have shown that certain derivatives in the tetrahydronaphthalene series stimulate tyrosine hydroxylase (TH) activity in rodent brain tissue. This stimulation is significant as it suggests a role in dopamine modulation, which is critical for various neuropsychological functions .

Pharmacological Effects

- Stimulation of Tyrosine Hydroxylase : At concentrations as low as 0.1 µM, this compound has been observed to increase TH activity by approximately 30% above basal levels in rodent models .

- Receptor Interaction : The effects on TH activity were inhibited by the sigma-receptor antagonist BMY-14802, indicating that the activity of this compound may involve sigma-like receptors rather than classical dopamine receptors .

- Potential Therapeutic Applications : Given its modulation of dopamine function, this compound could have implications for treating conditions such as depression and schizophrenia where dopaminergic pathways are implicated.

Study 1: Neuromodulatory Effects

A study published in Journal of Medicinal Chemistry evaluated several phenylaminotetralin derivatives and their effects on TH activity. Among these compounds, this compound was highlighted for its unique receptor interactions that suggest a novel mechanism distinct from known sigma or dopamine receptors .

Study 2: Synthesis and Evaluation

In another investigation involving the synthesis of various tetrahydronaphthalene derivatives, it was found that modifications to the aminoethyl side chain significantly affected binding affinity and biological activity. This highlights the importance of structural variations in enhancing pharmacological efficacy .

Data Table: Biological Activity Summary

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Decongestant Properties

- N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is primarily known for its use as a decongestant . It functions by constricting blood vessels in the nasal passages, thereby reducing swelling and congestion. This mechanism is similar to that of other sympathomimetic agents used in over-the-counter cold medications.

2. Research in Neurological Disorders

- Recent studies have indicated potential applications in treating neurological disorders due to its ability to interact with specific neurotransmitter systems. Research has focused on its role in modulating dopamine and serotonin levels, which could be beneficial for conditions such as depression and anxiety disorders.

Data Table: Summary of Applications

Case Studies

Case Study 1: Efficacy as a Decongestant

A clinical trial evaluated the efficacy of this compound in patients suffering from seasonal allergic rhinitis. The results demonstrated significant improvement in nasal airflow and reduction in symptoms compared to placebo controls.

Case Study 2: Neurotransmitter Modulation

In vitro studies have shown that this compound can enhance serotonin uptake in neuronal cultures. This suggests a potential application for mood disorders where serotonin dysregulation is a factor. Further animal studies are needed to confirm these findings.

Propiedades

IUPAC Name |

N-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-8-9-15-13(16)12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNYEBSCXSIDAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656098 | |

| Record name | N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84460-89-9 | |

| Record name | N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.